5α(H)-Campestanol
5α(H)-Campestanol
Brand Name:
Vulcanchem
CAS No.:
6538-02-9
VCID:
VC0029872
InChI:
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1
SMILES:
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Molecular Formula:
C28H50O
Molecular Weight:
402.7 g/mol
5α(H)-Campestanol
CAS No.: 6538-02-9
Reference Standards
VCID: VC0029872
Molecular Formula: C28H50O
Molecular Weight: 402.7 g/mol
CAS No. | 6538-02-9 |
---|---|
Product Name | 5α(H)-Campestanol |
Molecular Formula | C28H50O |
Molecular Weight | 402.7 g/mol |
IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
Standard InChIKey | ARYTXMNEANMLMU-OZEQXKMUSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms | (3β,5α)-Ergostan-3-ol; 5α-Ergostan-3β-ol; (24S)-5α-Ergostan-3β-ol; 24(S)-Methyl-5α-cholestan-3β-ol; 24α-Methylcholestanol; Dihydrobrassicastanol; Epiergostanol; Ergostanol |
PubChem Compound | 5283641 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume